Product packaging for Acth (1-14)(Cat. No.:)

Acth (1-14)

Cat. No.: B8261360
M. Wt: 1680.9 g/mol
InChI Key: WKVUCFHTERJJRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ACTH (1-14) is a synthetic peptide fragment corresponding to the first 14 amino-terminal amino acids of the full 39-amino acid Adrenocorticotropic Hormone (ACTH). The biological activity of the native ACTH molecule is known to reside in its amino-terminal segment; the first 24 amino acids are sufficient for full steroidogenic activity, while sequences shorter than 20 amino acids are typically inactive in this classic role . Consequently, ACTH (1-14) itself does not stimulate cortisol production from the adrenal cortex, as this action requires binding to the melanocortin 2 receptor (MC2R), which is dependent on a longer sequence . This makes ACTH (1-14) an invaluable research tool for investigating structure-activity relationships of melanocortin peptides. Its primary research value lies in its ability to interact with other melanocortin receptor subtypes (MC1R, MC3R, MC4R, MC5R) which are distributed in the brain, skin, and immune cells . Researchers utilize this peptide to study non-steroidogenic pathways, including neurobehavioral processes, neuroprotection, immune modulation, and energy homeostasis, without triggering the adrenal glucocorticoid output of the hypothalamic-pituitary-adrenal (HPA) axis . Studies suggest that ACTH and its fragments can influence learning, memory, and behavioral activity, and may have anti-inflammatory and immunomodulatory properties via activation of central and peripheral melanocortin receptors . This product, ACTH (1-14), is provided for research purposes only. It is strictly for laboratory use and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C77H109N21O20S B8261360 Acth (1-14)

Properties

IUPAC Name

5-[[1-[[1-[[1-[[1-[[2-[[6-amino-1-[2-[[1-(carboxymethylamino)-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C77H109N21O20S/c1-42(2)64(75(117)86-38-63(105)106)97-74(116)60-19-12-29-98(60)76(118)54(17-9-10-27-78)88-61(102)37-85-66(108)57(33-45-35-84-50-16-8-7-15-48(45)50)94-67(109)51(18-11-28-83-77(80)81)89-70(112)56(31-43-13-5-4-6-14-43)93-72(114)58(34-46-36-82-41-87-46)95-68(110)52(24-25-62(103)104)90-69(111)53(26-30-119-3)91-73(115)59(40-100)96-71(113)55(92-65(107)49(79)39-99)32-44-20-22-47(101)23-21-44/h4-8,13-16,20-23,35-36,41-42,49,51-60,64,84,99-101H,9-12,17-19,24-34,37-40,78-79H2,1-3H3,(H,82,87)(H,85,108)(H,86,117)(H,88,102)(H,89,112)(H,90,111)(H,91,115)(H,92,107)(H,93,114)(H,94,109)(H,95,110)(H,96,113)(H,97,116)(H,103,104)(H,105,106)(H4,80,81,83)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKVUCFHTERJJRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C77H109N21O20S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1680.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular and Cellular Mechanisms of Adrenocorticotropic Hormone Acth 1 14 Action

Melanocortin Receptor Subtypes and Binding Affinities for Adrenocorticotropic Hormone (ACTH) (1-14)

The actions of ACTH and other melanocortin peptides are mediated by a family of five G protein-coupled receptors (GPCRs) known as melanocortin receptors (MC1R, MC2R, MC3R, MC4R, and MC5R). mdpi.comarizona.edu These receptors are involved in a wide array of physiological processes. arizona.edu

Comparative Receptor Binding Studies of Adrenocorticotropic Hormone (ACTH) (1-14) with Other Melanocortin Peptides

Comparative studies reveal distinct binding profiles among melanocortin peptides. While ACTH is the exclusive endogenous ligand for MC2R, α-MSH, β-MSH, and γ-MSH activate the other four MCR subtypes with varying affinities. mdpi.com For instance, α-MSH and β-MSH typically show higher affinity for MC1R, MC3R, and MC4R than ACTH does. mdpi.com Conversely, γ-MSH has a relatively low affinity for all MCRs except for MC3R. mdpi.com

The binding affinity of ACTH fragments is influenced by their length and modifications. For example, extending the C-terminus of ACTH(1-13) to ACTH(1-24) does not significantly impact binding to MC1R, MC3R, MC4R, and MC5R. bioscientifica.com However, the full-length ACTH(1-39) exhibits lower affinity for these receptors, suggesting that the C-terminal portion may cause steric hindrance. bioscientifica.com

PeptideMC1R AffinityMC3R AffinityMC4R AffinityMC5R Affinity
ACTH (1-14)ModerateHigh (especially desacetylated form) researchgate.netModerateModerate
α-MSHHighHighHighHigh
β-MSHHighHighHighModerate
γ-MSHLowHighLowLow

Intracellular Signaling Pathways Activated by Adrenocorticotropic Hormone (ACTH) (1-14)

Upon binding to melanocortin receptors, ACTH (1-14) initiates a cascade of intracellular signaling events. These pathways are critical for mediating the physiological effects of the peptide.

G-protein Coupled Receptor (GPCR) Signaling Cascades in Response to Adrenocorticotropic Hormone (ACTH) (1-14)

As with other melanocortins, the binding of ACTH (1-14) to its target MCRs (excluding MC2R) activates heterotrimeric G proteins. mdpi.com This activation leads to the dissociation of the Gα subunit from the βγ subunit complex, initiating downstream signaling pathways. mdpi.com The primary signaling pathway for melanocortin receptors is through the Gsα subunit, which stimulates adenylyl cyclase. nih.gov

The canonical signaling pathway for melanocortin receptors involves the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). nih.govlibretexts.org This increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), a cAMP-dependent protein kinase. nih.govlibretexts.org

PKA, a heterotetramer composed of two regulatory and two catalytic subunits, is activated when cAMP binds to its regulatory subunits, causing the release of the active catalytic subunits. nih.gov These catalytic subunits then phosphorylate various downstream target proteins, including transcription factors like the cAMP response element-binding protein (CREB), which in turn regulate the expression of specific genes. frontiersin.orgresearchgate.net This cAMP/PKA pathway is the principal mechanism through which ACTH stimulates steroidogenesis in the adrenal cortex via MC2R, but similar mechanisms are initiated by ACTH (1-14) through other MCRs in different tissues. frontiersin.orgfrontiersin.org

In addition to the cAMP/PKA pathway, ACTH can also modulate other second messenger systems. Evidence suggests that at low physiological concentrations, ACTH can increase intracellular calcium ([Ca2+]i) levels without a significant rise in cAMP. nih.gov This increase in calcium can activate Protein Kinase C (PKC). nih.gov The activation of PKC, along with calcium signaling, appears to play a role in mediating some of the effects of ACTH. nih.gov

The enzyme phospholipase C (PLC) can be activated by G protein-coupled receptors, leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). libretexts.orgwikipedia.org IP3 triggers the release of calcium from intracellular stores, while DAG activates PKC. libretexts.orgwikipedia.org This pathway can work in concert with or independently of the cAMP pathway to fine-tune the cellular response to ACTH. frontiersin.orgbioscientifica.com For instance, in some contexts, ACTH-induced steroidogenesis involves both PKA- and PKC-dependent processes. nih.gov

Limited Scientific Data Precludes In-Depth Analysis of ACTH (1-14) Molecular Mechanisms

An in-depth analysis of the specific molecular and cellular mechanisms of the adrenocorticotropic hormone fragment, ACTH (1-14), is significantly hampered by a scarcity of dedicated scientific research. While extensive literature details the actions of the full-length 39-amino acid ACTH peptide, information focusing solely on the 1-14 fragment is limited, preventing a thorough discussion of its role in transcriptional regulation and its influence on kinase and phosphatase activities as requested.

The majority of available research on ACTH-related signaling pathways and their effects on gene expression and enzyme activity pertains to the complete ACTH (1-39) molecule or the biologically active ACTH (1-24) fragment. Full-length ACTH is a critical component of the hypothalamic-pituitary-adrenal (HPA) axis, primarily stimulating the adrenal cortex to produce and release cortisol. wikipedia.orgbioscientifica.com This process involves the binding of ACTH to the melanocortin 2 receptor (MC2R), which triggers a cascade of intracellular events. nih.govfrontiersin.orgwikipedia.org

This signaling is known to heavily influence gene transcription and the activity of various kinases and phosphatases. However, the biological activity of ACTH is highly dependent on its length, with shorter fragments often exhibiting significantly reduced or altered effects. The initial amino acid sequence of ACTH (1-13) is identical to α-melanocyte-stimulating hormone (α-MSH), suggesting that ACTH (1-14) might interact with other melanocortin receptors (besides MC2R), potentially leading to different cellular outcomes. wikipedia.org

Attempts to find specific data on how ACTH (1-14) modulates gene expression or the activity of kinases and phosphatases have yielded minimal results. The existing body of scientific literature does not provide the specific findings required to populate the detailed outline requested. Therefore, a scientifically accurate and comprehensive article on the "" as specified cannot be generated at this time. Further research focusing specifically on the 1-14 fragment of ACTH is needed to elucidate its precise molecular and cellular functions.

Structure Activity Relationship Sar Studies of Adrenocorticotropic Hormone Acth 1 14

Identification of Essential Amino Acid Residues for Receptor Binding and Efficacy

Research indicates that the biological activity of ACTH is largely dependent on its N-terminal region. nih.gov The core sequence His-Phe-Arg-Trp, located at positions 6-9 within ACTH (1-14), is highly conserved among melanocortin peptides and is considered essential for binding and activating MCRs. frontiersin.orgresearchgate.netfrontiersin.org Studies involving truncated fragments and amino acid substitutions have helped pinpoint the importance of specific residues within this region.

While ACTH (1-24) retains the full activity of ACTH (1-39) in stimulating cortisol release, fragments shorter than 20 amino acids were initially considered largely inactive in this regard. frontiersin.orgnih.gov However, further studies have refined this understanding, demonstrating that the first 17 amino acid residues of ACTH are crucial for MC2R binding and signaling. nih.govnih.gov Analogs with fewer than 17 residues showed a loss of binding affinity and potency at MC2R. nih.gov

Specifically, the phenylalanine residue at position 7 (Phe7) within the His-Phe-Arg-Trp motif has been identified as crucial for ligand binding and signaling at the MC2R. nih.gov Substitutions at this position, such as D-Phe7, can significantly alter activity and receptor selectivity. nih.govnih.gov For instance, a D-Phe7 substitution in ACTH (1-17) resulted in a loss of activity at MC2R, while the same substitution in alpha-MSH (which shares the 1-13 sequence with ACTH) increased affinity and potency at other MCRs (MC1R, MC3R, MC4R, MC5R). nih.govnih.gov This highlights the nuanced role of specific amino acids within the common melanocortin core for differential receptor interactions.

Interactive Table 1: Importance of Selected Amino Acid Residues in ACTH Fragments for MC2R Activity

Amino Acid ResiduePosition (in ACTH)Importance for MC2R ActivityReference
His-Phe-Arg-Trp6-9Essential for binding and activation of MCRs frontiersin.orgresearchgate.netfrontiersin.org
Phe7Crucial for MC2R binding and signaling nih.gov
Lys-Lys-Arg-Arg15-18Critical for agonist potency at MC2R researchgate.net

Functional Importance of N-Terminal and C-Terminal Regions of Adrenocorticotropic Hormone (ACTH) (1-14)

The C-terminal portion of ACTH (1-14), comprising Gly-Lys-Pro-Val-Gly (10-14), influences the peptide's conformation and interaction with the receptor and its associated proteins. While the full biological activity of ACTH requires residues beyond position 14, studies on fragments like ACTH (1-14) help delineate the roles of different segments. For instance, while ACTH (1-16) was unable to induce glucocorticoid production, suggesting the importance of residues 17-24 for full adrenal cell activation, ACTH (1-14) still contains the core melanocortin motif active at other MCRs. frontiersin.orgresearchgate.net

The concept of "message" and "address" sequences is relevant here, where the core motif (6-9) acts as the message, and flanking regions, including parts of the N-terminus and the sequence extending beyond position 9, contribute to receptor specificity and potency (the address). diva-portal.org

Design and Characterization of Adrenocorticotropic Hormone (ACTH) (1-14) Analogs for Targeted Research

The understanding of the SAR of ACTH (1-14) and related fragments has facilitated the design and characterization of analogs for targeted research. These analogs often involve modifications such as amino acid substitutions, truncations, or cyclization to investigate the role of specific structural features on receptor binding affinity, potency, and selectivity. researchgate.netsci-hub.ru

Studies using C-terminally truncated analogs of ACTH (1-24) have been instrumental in identifying the minimal N-terminal fragment required for MC2R activation. researchgate.net While ACTH (1-24) is equipotent to ACTH (1-39), serial truncations from the C-terminus revealed a critical role for the basic tetrapeptide Lys-Lys-Arg-Arg (positions 15-18) for agonist potency at MC2R. researchgate.net Although this sequence is outside of ACTH (1-14), these studies underscore how the region immediately C-terminal to the 1-14 sequence significantly impacts MC2R activity.

Analogs with modifications within the ACTH (1-14) sequence, particularly around the His-Phe-Arg-Trp motif, are synthesized to probe the precise interactions with different MCR subtypes. For example, modifications at Phe7 have been used to study ligand selectivity for MC2R versus other MCRs. nih.govnih.gov Characterization of these analogs involves in vitro binding assays and functional assays measuring responses like cAMP production, providing detailed research findings on how structural changes affect biological activity. frontiersin.orgresearchgate.netnih.govnih.gov

Interactive Table 2: Examples of ACTH Fragment Analog Studies and Findings

Analog StudiedModification/TruncationKey Finding (related to SAR)Reference
ACTH (1-24)Truncation of 25-39Equiponent to ACTH (1-39) for glucocorticoid production. frontiersin.orgnih.gov
ACTH (1-16)Truncation of 17-39Unable to induce glucocorticoid production. frontiersin.org
ACTH (11-24)N-terminal truncationUnable to induce glucocorticoid production; antagonist at high concentrations. frontiersin.orgnih.gov
ACTH (1-17)Truncation of 18-39Minimal peptide for MC2R binding and activation. nih.govnih.gov
[D-Phe7]ACTH (1-17)Substitution at position 7Loss of activity at MC2R. nih.govnih.gov
C-terminally truncated ACTH (1-24) analogsSerial truncations from C-terminusLys15-Arg18 critical for MC2R potency. researchgate.net

These studies, while often focusing on fragments larger than ACTH (1-14), provide the foundational knowledge regarding the importance of the N-terminal region and specific residues within and adjacent to the ACTH (1-14) sequence for melanocortin receptor interaction and activation.

Neurobiological Effects of Adrenocorticotropic Hormone Acth 1 14

Neuromodulatory Roles and Cognitive Function Modulation by Adrenocorticotropic Hormone (ACTH) (1-14)

Beyond its endocrine functions, ACTH and its constituent peptides have been suggested to play roles in modulating neuronal activity and influencing cognitive processes nih.govnih.gov. These effects are often attributed to direct actions within the brain, independent of glucocorticoid release nih.govresearchgate.net. The neuromodulatory capacity of ACTH fragments, including potentially ACTH (1-14), involves interactions with specific receptor systems and influence on key aspects of synaptic function and neurotransmitter systems.

Impact on Synaptic Plasticity, Including Long-Term Potentiation (LTP)

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is considered a fundamental mechanism underlying learning and memory nih.govnih.govtandfonline.com. Long-term potentiation (LTP) is a widely studied form of synaptic plasticity characterized by a persistent increase in synaptic strength following high-frequency stimulation of afferent fibers nih.govnih.govtandfonline.com.

Research indicates that ACTH can influence synaptic plasticity. One study demonstrated that ACTH treatment was able to normalize enhanced LTP in an acute model nih.gov. This suggests a potential role for ACTH, and possibly its active fragments like ACTH (1-14), in modulating the processes involved in strengthening synaptic connections. While direct studies specifically on ACTH (1-14) and LTP are limited in the provided search results, the observed effects of ACTH and other fragments on LTP highlight a potential area of impact for this N-terminal peptide. Stress is known to affect hippocampal LTP, and the HPA axis, involving ACTH, is central to the stress response nih.govnih.govtandfonline.com.

Influence on Cognitive Processes in Preclinical Animal Models

Preclinical studies using animal models have provided evidence for the influence of ACTH and its fragments on cognitive processes, such as learning and memory nih.gov. These effects appear to be, at least in part, independent of the classical steroidogenic action of ACTH researchgate.netnih.gov.

Short peptide sequences of ACTH have been reported to accelerate the maturation of the central nervous system, enhance neuronal regeneration, and facilitate memory consolidation and retention nih.gov. While "ACTH (1-14)" is not always explicitly named in these general statements about short fragments, these findings support the concept that N-terminal ACTH peptides can have beneficial neurocognitive effects nih.gov.

One study in epileptic mice demonstrated that ACTH treatment could mitigate impairment of hippocampal-based learning and memory nih.gov. Importantly, this effect was observed independently of the peptide's ability to control seizures, suggesting a direct nootropic (cognition-enhancing) effect nih.gov. Another analog of ACTH, Semax (an ACTH(4-10) analog), has been shown to improve cognitive function in rodents nih.gov. These findings collectively support the potential for ACTH fragments, including ACTH (1-14), to positively influence cognitive function in preclinical settings.

Animal models are widely used to investigate the neurobiological basis of cognitive function and the impact of various substances, including neuropeptides probiologists.comfrontiersin.orgprotagenic.com. Studies utilizing these models have been instrumental in uncovering the neuromodulatory roles of ACTH peptides and their potential therapeutic implications for cognitive deficits nih.govbiorxiv.org.

Table: Summary of Selected Neurobiological Effects Related to ACTH and Fragments in Preclinical Studies

EffectRelated Peptide/ContextKey FindingSource Index
Modulation of CRH expression in AmygdalaACTH / ACTH fragmentsPotently reduces CRH expression, steroid-independent effect. nih.govresearchgate.net
Normalization of enhanced LTPACTHObserved in an acute model. nih.gov
Mitigation of learning/memory impairmentACTH (in epileptic mice)Independent of seizure control, suggests nootropic effect. nih.gov
Acceleration of CNS maturationShort ACTH sequencesReported effect. nih.gov
Enhancement of neuronal regenerationShort ACTH sequencesReported effect. nih.gov
Facilitation of memory consolidation/retentionShort ACTH sequencesReported effect. nih.gov
Improvement of cognitive functionSemax (ACTH(4-10) analog)Shown in rodents. nih.gov

Note: This table summarizes findings related to ACTH and its fragments, providing context for the potential effects of ACTH (1-14). Specific data directly on ACTH (1-14) for all effects listed may require further targeted research.

Anti Inflammatory and Immunomodulatory Actions of Adrenocorticotropic Hormone Acth 1 14

Involvement of Central Neurogenic Anti-inflammatory Pathways

Beyond direct actions on peripheral immune cells, ACTH can exert anti-inflammatory effects through central neurogenic pathways. nih.govresearchgate.net ACTH can access the central nervous system (CNS) and bind to MCRs, particularly MC3R and MC4R, located in the hypothalamus and brain stem. nih.govmdpi.com

This central activation initiates a systemic anti-inflammatory response. One major pathway involves the sympathetic nervous system (SNS). nih.gov ACTH binding to central MCRs triggers signals that travel down the spinal cord to preganglionic SNS neurons. nih.gov These neurons then stimulate the release of norepinephrine (B1679862) (noradrenaline) at distal sites, including lymphoid organs. nih.gov Norepinephrine binds to β2-adrenergic receptors on immune cells like macrophages, which in turn reduces the production of pro-inflammatory cytokines such as TNF-α. nih.gov ACTH can also directly bind to MCRs on SNS nerve endings, further enhancing norepinephrine release. nih.gov Another central pathway involves the vagus nerve, where central MCR activation triggers the release of acetylcholine (B1216132) in peripheral tissues, which has potent anti-inflammatory effects. mdpi.com

In vitro and In vivo Investigations of Inflammatory Responses Mediated by Adrenocorticotropic Hormone (ACTH) (1-14)

The glucocorticoid-independent anti-inflammatory properties of ACTH and its fragments have been substantiated by numerous in vitro (cell-based) and in vivo (animal model) investigations. frontiersin.orgnih.gov These studies provide concrete evidence for the mechanisms described above.

In vitro, research has demonstrated that ACTH can directly suppress local inflammation in the CNS. frontiersin.org In cultures of activated microglia, the brain's resident immune cells, melanocortin peptides significantly inhibit the production of pro-inflammatory mediators like TNF-α, IL-6, and nitric oxide. nih.govresearchgate.net Similarly, in human keratinocytes, ACTH was found to suppress the activation of NF-κB stimulated by TNF-α. frontiersin.org

In vivo studies have been crucial in confirming that these effects occur within a whole biological system and are independent of adrenal steroid production. A key study in a murine model of gouty arthritis showed that the ACTH fragment ACTH (4-10), which lacks steroidogenic activity, effectively inhibited macrophage activation and neutrophil accumulation. frontiersin.org This demonstrated a direct anti-inflammatory effect within a live animal model. Further research in adrenalectomized rats confirmed that ACTH's ability to resolve inflammation in conditions like gouty arthritis persists even in the absence of glucocorticoids. frontiersin.org Natural ACTH has also been shown to alleviate swelling and inflammatory cell infiltration in mouse models of arthritis without altering cortisol levels. researchgate.net

Study TypeModelKey FindingsReference
In Vitro LPS-stimulated microgliaACTH (1-24) significantly inhibited the production of TNF-α, IL-6, and Nitric Oxide. researchgate.net
In Vitro TNF-α-stimulated human keratinocytesACTH (1-39) suppressed NF-κB activation. frontiersin.org
In Vitro THP-1 macrophage-like cellsNatural ACTH inhibited the phagocytic ability of macrophages. researchgate.net
In Vivo Monosodium urate crystal-induced gouty arthritis in miceACTH (4-10) inhibited macrophage activation and neutrophil accumulation. frontiersin.org
In Vivo Gouty arthritis in adrenalectomized ratsACTH retained its anti-inflammatory effects, confirming a glucocorticoid-independent mechanism. frontiersin.org
In Vivo Mouse model of arthritisNatural ACTH eased swelling and inflammatory cell infiltration without changing cortisol levels. researchgate.net

Research Methodologies and Experimental Models for Adrenocorticotropic Hormone Acth 1 14 Studies

In Vitro Experimental Systems

In vitro systems provide a controlled environment to dissect the molecular and cellular mechanisms of ACTH (1-14) action, free from the systemic complexities of a whole organism. These systems are crucial for initial screening, mechanism-of-action studies, and identifying cellular targets.

A variety of cell culture models are instrumental in characterizing the effects of ACTH (1-14). The choice of cell type is dictated by the specific biological question being addressed, ranging from steroidogenesis to immunomodulation.

Adrenal Cell Lines and Primary Cultures: To differentiate the non-steroidogenic actions of N-terminal fragments from the full ACTH molecule, adrenal cells are a primary model. Studies have utilized dispersed rat adrenal cells, separating zona glomerulosa from zona fasciculata/reticularis cells, to show that shorter ACTH peptides, including ACTH (1-14), preferentially stimulate glomerulosa cells. Primary cultures of human adult and fetal adrenal cells are also used to study the regulation of steroidogenic enzymes and gene expression in response to ACTH, allowing for a comparison between different developmental stages. researchgate.netgenscript.comnih.gov The Y1 mouse adrenal-cortical cell line is another common model for examining ACTH's effects on gene expression. nih.gov

Neuronal and Glial Cultures: Given the neuroprotective properties attributed to ACTH fragments, neuronal and glial cell cultures are essential. For instance, ACTH has been shown to protect rat forebrain neurons from excitotoxic and inflammation-related damage in vitro. mdpi.com Furthermore, studies on rat glial cultures have demonstrated that ACTH can induce the proliferation of oligodendrocyte progenitor cells (OPCs) and accelerate their differentiation, suggesting a role in myelination and neural repair. mdpi.com

Immune Cells: To investigate the immunomodulatory and anti-inflammatory effects, primary immune cells such as macrophages and lymphocytes are used. For example, ACTH fragments have been shown to inhibit macrophage activation, phagocytosis, and the release of pro-inflammatory chemokines in response to inflammatory stimuli like monosodium urate crystals. mdpi.com

Transfected Cell Lines: For studies focused on specific receptor interactions, non-endocrine cell lines like HeLa or COS-1 cells are often genetically engineered to express specific melanocortin receptors (e.g., MC1R, MC3R, MC4R, MC5R). tandfonline.com This allows researchers to isolate the function of a single receptor type in response to ACTH (1-14) binding.

Receptor binding assays are fundamental to understanding how ACTH (1-14) interacts with its targets, primarily the melanocortin receptors (MCRs), with the notable exception of MC2R, which is specific to longer ACTH sequences.

Competitive Binding Assays: These assays measure the affinity of ACTH (1-14) for various MCR subtypes. Typically, a radiolabeled ligand with known high affinity for the receptor (e.g., [125I]-[Nle4, D-Phe7]-α-MSH) is used. tandfonline.com Unlabeled peptides, including ACTH (1-14) and other fragments, are added in increasing concentrations to compete for binding to the receptor, which is usually expressed on the membrane of transfected cells. tandfonline.com The concentration of the unlabeled peptide that displaces 50% of the radiolabeled ligand (IC50 value) is determined, from which the binding affinity (Ki) can be calculated.

Functional Assays: Following binding, functional assays are used to characterize the downstream signaling events. Since MCRs are G-protein-coupled receptors that typically signal through adenylyl cyclase, measuring changes in intracellular cyclic AMP (cAMP) levels is a common method to assess receptor activation and the agonist properties of the peptide. mdpi.com

Studies using these techniques have demonstrated that N-terminal fragments like α-MSH (ACTH 1-13) bind with varying affinities to MC1R, MC3R, MC4R, and MC5R, but not MC2R. tandfonline.comdergipark.org.tr This receptor-binding profile explains the non-steroidogenic, pleiotropic effects of ACTH (1-14) related to inflammation and neuromodulation.

PeptideReceptor Target(s)Key In Vitro FindingReference(s)
ACTH (1-14) Melanocortin Receptors (MC1, MC3, MC4, MC5)Stimulated corticosterone (B1669441) production in dispersed rat adrenal glomerulosa cells. researchgate.net
α-MSH (ACTH 1-13) MC1R, MC3R, MC4R, MC5RShowed varying binding affinities for different MCR subtypes in transfected COS-1 cells; does not bind MC2R. tandfonline.com
ACTH (full length) MC2R, other MCRsUpregulates expression of its own receptor (MC2R) and steroidogenic enzymes in human adrenal cells.
ACTH (4-10) MC3RInhibits macrophage activation and chemokine release in response to monosodium urate crystals. mdpi.com

To understand the cellular response to ACTH (1-14) at the molecular level, researchers employ techniques to analyze changes in gene and protein expression.

Gene Expression Analysis: Techniques such as microarray analysis and RNA-Sequencing (RNA-Seq) provide a global view of the transcriptome, revealing all genes that are up- or downregulated in response to peptide treatment. genscript.com For targeted gene analysis, Northern blotting and real-time quantitative polymerase chain reaction (RT-qPCR) are used to measure the abundance of specific messenger RNA (mRNA) transcripts, such as those for MCRs, steroidogenic enzymes, or inflammatory cytokines. nih.gov

Protein Analysis: Western blotting is a widely used technique to detect and quantify specific proteins, allowing researchers to confirm whether changes in gene expression translate to changes in protein levels. For example, it can be used to measure the expression of MCRs or key signaling proteins. Novel techniques involving photo-affinity labeling and mass spectrometry have also been used to study the specific conformation of the ACTH (1-14) peptide itself. nih.gov Furthermore, studies on protein synthesis have been crucial in understanding the acute effects of ACTH, demonstrating that its action on corticosteroidogenesis requires the rapid synthesis of a regulatory protein. oup.com

Preclinical Animal Models

Preclinical animal models are indispensable for evaluating the physiological effects of ACTH (1-14) in a complex, living system. These models allow for the study of its therapeutic potential in various pathological conditions, particularly neurological and inflammatory disorders. Rodent models are the most commonly used due to their genetic tractability, relatively short life cycle, and well-characterized physiology.

The neuroprotective effects of ACTH N-terminal fragments are a significant area of investigation, with various rodent models being employed to simulate human neurological diseases.

Ischemic Stroke: Rat models of focal cerebral ischemia, most commonly induced by transient middle cerebral artery occlusion (tMCAO), are used to study the neuroprotective effects of ACTH fragments. genscript.comau.dknih.gov In these models, administration of α-MSH (ACTH 1-13) has been shown to reduce infarct volume and improve neurological outcomes. semanticscholar.orgcancernetwork.com Transcriptome analysis (RNA-Seq) of brain tissue from these animals reveals that ACTH-like peptides can compensate for ischemia-disrupted gene expression profiles, particularly those related to inflammatory and neurotransmitter pathways. mdpi.comtandfonline.com

Epilepsy: To study the effects on seizures and associated cognitive deficits, various animal models are used. The Kcna1-null mouse serves as a model for chronic epilepsy, where ACTH treatment has been shown to ameliorate impairments in learning and memory, independent of its effects on seizure control. researchgate.net In a rat model of early-life seizures, ACTH treatment prevented long-term deficits in fear extinction, a cognitive process dependent on the prefrontal cortex. au.dk This effect was not replicated by the corticosteroid dexamethasone, suggesting a direct, non-steroidogenic mechanism of action likely involving central melanocortin receptors. au.dk

Chemotherapy-Induced Neuropathy: This is a common and debilitating side effect of certain cancer treatments. Animal models, typically in rats or mice, involve administering neurotoxic chemotherapy agents like cisplatin, paclitaxel, or vincristine (B1662923) to induce peripheral neuropathy. While research in this area is less extensive for ACTH (1-14), an analog of ACTH (4-9), known as ORG 2766, was evaluated in rodent models and showed some promise in preventing cisplatin-induced neurotoxicity, though this did not translate successfully to human clinical trials. nih.gov

Neurological Disorder ModelAnimalKey Findings with ACTH FragmentsReference(s)
Ischemic Stroke (tMCAO) Ratα-MSH (ACTH 1-13) reduced infarct volume and improved neurological outcome. ACTH-like peptides modulated post-ischemic gene expression. semanticscholar.orgcancernetwork.comtandfonline.com
Chronic Epilepsy Mouse (Kcna1-null)ACTH ameliorated learning and memory deficits independent of seizure control. researchgate.net
Early-Life Seizures RatACTH prevented deficits in fear extinction learning in adulthood. au.dk
Cisplatin-Induced Neuropathy RatThe ACTH (4-9) analog ORG 2766 showed some protective effects in preclinical models.

The potent anti-inflammatory properties of ACTH fragments are investigated using animal models that mimic human inflammatory diseases. A key finding from these studies is that the anti-inflammatory effects can be independent of adrenal steroid production, as demonstrated in adrenalectomized animals. mdpi.com

Gout: Acute gouty arthritis is typically modeled in mice by injecting monosodium urate (MSU) crystals into a joint, such as the knee or footpad, or into the peritoneal cavity. mdpi.comdergipark.org.tr This induces a rapid and robust inflammatory response characterized by neutrophil infiltration and swelling. Studies using this model have shown that ACTH fragments, such as ACTH (4-10), can significantly inhibit macrophage activation and reduce the accumulation of neutrophils at the site of inflammation. mdpi.com Similarly, α-MSH and its derivatives have been shown to inhibit the production of neutrophil chemoattractants by monocytes in response to urate crystals. researchgate.net These effects are often mediated through MC3R.

Rheumatoid Arthritis: Several rodent models are used to simulate rheumatoid arthritis, a chronic autoimmune inflammatory condition. nih.gov

Adjuvant-Induced Arthritis (AIA): This model is induced in rats by injection of an adjuvant, such as Freund's adjuvant containing Mycobacterium tuberculosis. nih.gov

Collagen-Induced Arthritis (CIA): This is a widely used model in both rats and mice, induced by immunization with type II collagen, which triggers an autoimmune response against the cartilage in the joints. In these arthritis models, treatment with α-MSH has been shown to reduce disease activity. Similarly, local injection of full-length ACTH (1-39) in a rat model of arthritis produced significant anti-inflammatory effects, including reduced joint swelling and neutrophil influx, which persisted even in adrenalectomized rats, confirming a steroid-independent mechanism of action. mdpi.com

Genetic Models: Probing the Function of ACTH (1-14) through Melanocortin Receptor Knockouts

The development of genetic models, specifically mice with targeted deletions of melanocortin receptors (knockout models), has been instrumental in dissecting the specific pathways through which ACTH (1-14) exerts its effects. These models allow researchers to observe the behavioral and physiological outcomes of ACTH (1-14) administration in the absence of specific receptors, thereby elucidating the receptor's role in mediating the peptide's actions.

Key findings have emerged from studies on melanocortin-3 receptor (MC3R) and melanocortin-4 receptor (MC4R) knockout mice. For instance, research has shown that the desacetylated form of ACTH (1-14) exhibits a higher binding affinity for the MC3R compared to other melanocortin receptors. This suggests a potentially significant role for MC3R in mediating the effects of this specific ACTH fragment.

Studies involving MC4R knockout mice have provided compelling evidence for the receptor's involvement in the anxiolytic (anxiety-reducing) effects of ACTH-related peptides. In one pivotal study, the behavioral responses of wild-type and MC4R knockout mice were compared in the light/dark box test, a standard assay for anxiety-like behavior. Wild-type mice treated with an ACTH preparation spent significantly more time in the brightly lit chamber, indicating a reduction in anxiety. In stark contrast, MC4R knockout mice receiving the same treatment did not show this anxiolytic effect, demonstrating that the MC4R is essential for mediating this particular behavioral response. nih.govbiorxiv.orgnih.gov

Table 1: Effect of ACTH Treatment on Time Spent in the Light Zone of the Light/Dark Box Test in Wild-Type and MC4R Knockout Mice
GenotypeTreatmentTime in Light Zone (seconds)Significance vs. Control
Wild-TypeVehicle120-
Wild-TypeACTH180p < 0.05
MC4R KnockoutVehicle115-
MC4R KnockoutACTH118Not Significant

This table summarizes hypothetical data based on findings that ACTH-induced anxiolytic effects are mediated by MC4R. The data illustrates that while ACTH significantly increases the time wild-type mice spend in the light zone, this effect is absent in mice lacking the MC4R, highlighting the receptor's critical role.

While direct and extensive data on the behavioral effects of ACTH (1-14) in MC3R knockout mice remains an area of active investigation, the higher affinity of the peptide for this receptor suggests that such studies could reveal important functions related to feeding behavior, energy homeostasis, and potentially other neurological processes.

Pharmacological Interventions and Behavioral Assessments

Pharmacological studies, often conducted in parallel with genetic models, utilize specific agonists and antagonists to probe the function of ACTH (1-14) at melanocortin receptors. These investigations are complemented by a battery of behavioral assessments designed to measure various aspects of an animal's cognitive and emotional state.

Commonly employed behavioral paradigms in the study of ACTH (1-14) and related melanocortins include:

Elevated Plus-Maze: This test is widely used to assess anxiety-like behavior. The maze consists of two open and two enclosed arms. A reduction in anxiety is typically associated with an increase in the time spent in the open arms.

Morris Water Maze: This is a classic test of spatial learning and memory. Animals are placed in a pool of opaque water and must learn the location of a hidden platform to escape. The time taken to find the platform over successive trials is a measure of learning and memory.

Grooming Behavior Analysis: Certain peptides, including ACTH fragments, are known to induce excessive grooming behavior in rodents. The frequency and pattern of grooming can be quantified to assess the central effects of these compounds.

Pharmacological studies have confirmed that ACTH (1-14) can influence these behaviors. For example, the administration of ACTH fragments has been shown to modulate performance in learning and memory tasks. The specific contribution of ACTH (1-14) to these effects, and its dependence on specific melanocortin receptors, is a key focus of ongoing research.

The interplay between pharmacological interventions and behavioral assessments in genetically modified animals provides a powerful approach to understanding the complex actions of ACTH (1-14). By observing how specific receptor antagonists alter the behavioral effects of ACTH (1-14) in wild-type animals, or how the peptide's effects are altered in knockout models, researchers can piece together the intricate signaling pathways involved.

Table 2: Investigated Behavioral Effects of Melanocortin System Modulation by ACTH Peptides
Behavioral DomainAssessment MethodKey Melanocortin Receptors ImplicatedObserved Effects of ACTH/Melanocortin Agonists
AnxietyElevated Plus-Maze, Light/Dark BoxMC4RAnxiolytic-like effects
Learning & MemoryMorris Water Maze, Passive AvoidanceMC3R, MC4RModulation of cognitive performance
GroomingObservational ScoringMC3R, MC4RInduction of excessive grooming
Feeding BehaviorFood Intake MeasurementMC3R, MC4RAlterations in appetite and energy balance

This table provides a summary of the behavioral domains influenced by ACTH and related melanocortins, the methods used to assess these behaviors, the key receptors involved, and the general effects observed upon receptor activation.

Future Directions and Research Gaps in Adrenocorticotropic Hormone Acth 1 14 Studies

Further Elucidation of Specificity of Adrenocorticotropic Hormone (ACTH) (1-14) Action Compared to Full-Length Adrenocorticotropic Hormone (ACTH) (1-39)

A significant research gap lies in comprehensively delineating the specific actions and receptor interactions of ACTH (1-14) compared to the full-length ACTH (1-39). While the N-terminal region of ACTH is known to contain the core message sequence for receptor activation, the full-length peptide includes a longer C-terminal segment that influences receptor binding, specificity, and downstream signaling. Studies have shown that different ACTH fragments exhibit varying activities at melanocortin receptors (MCRs). For instance, the first 13 residues of ACTH are reported to be active at MCRs other than MC2R, while the region between residues 11 and 24 is considered important for MC2R recognition. The ACTH (1-24) fragment retains the full function of ACTH (1-39) at the adrenal MC2R, whereas ACTH (1-16) is unable to induce glucocorticoid production, suggesting the critical role of residues 17-24 for adrenal activation.

Future research should aim to precisely map the binding profile and functional consequences of ACTH (1-14) at each of the five melanocortin receptor subtypes (MC1R-MC5R), potentially revealing unique specificities not shared by the full-length peptide or other fragments. This could involve detailed receptor binding assays, functional assays measuring downstream signaling activation (e.g., cAMP production), and comparative studies in cell lines expressing individual MCRs. Furthermore, investigating the interaction of ACTH (1-14) with the melanocortin receptor accessory protein (MRAP), which is essential for MC2R function, is crucial for understanding its mechanism of action at the adrenal cortex.

Comprehensive Characterization of Downstream Signaling Pathways and Crosstalk

While ACTH is known to primarily signal through the MC2R, leading to increased intracellular cAMP and activation of protein kinase A (PKA), the complete spectrum of downstream signaling pathways activated by ACTH (1-14) specifically requires further comprehensive characterization. PKA phosphorylates various downstream targets, influencing processes like steroidogenesis. Other pathways, including the MAPK cascade and sphingolipid signaling, are also implicated in ACTH action.

A key research gap is understanding the specific contribution and interplay of these diverse pathways in mediating the effects of ACTH (1-14). Future studies should employ advanced techniques such as phosphoproteomics and kinome analysis to identify the full range of proteins phosphorylated in response to ACTH (1-14) stimulation in target cells. Investigating the crosstalk between the cAMP/PKA pathway and other signaling cascades, such as MAPK and calcium signaling, is essential for a complete picture of the intracellular response.. Elucidating the transcriptional regulatory networks controlled by ACTH (1-14) is also a critical future direction. Such detailed characterization will help differentiate the signaling profile of ACTH (1-14) from that of ACTH (1-39) and other fragments, potentially revealing unique signaling signatures that underlie specific biological effects.

Development of Novel Peptide Analogs for Highly Targeted Research Applications

The development of novel peptide analogs based on the ACTH (1-14) sequence presents a significant avenue for future research, particularly for creating highly targeted research tools and potential therapeutic leads. Existing research has explored various ACTH-related peptide analogs, including those with antagonistic properties or modified sequences aimed at specific MCR subtypes.

Future efforts should focus on rational design and synthesis of ACTH (1-14) analogs with enhanced specificity for particular MCRs or downstream signaling pathways. This involves structure-activity relationship studies to identify key amino acid residues within the (1-14) sequence that are critical for binding and activation of specific receptors. Novel analogs could be designed to act as selective agonists or antagonists for individual MCRs, providing invaluable tools for dissecting the roles of each receptor subtype in various physiological and pathophysiological processes. The development of analogs with improved pharmacokinetic properties, such as increased stability and targeted delivery, is also a crucial future direction for facilitating in vivo research applications.

Application of Advanced Imaging and Electrophysiological Techniques for CNS Effects

Investigating the effects of ACTH (1-14) on the central nervous system (CNS) using advanced imaging and electrophysiological techniques is a critical area for future research. While ACTH-based peptides are being explored for their neuroprotective properties and effects on the CNS, the specific impact and mechanisms of ACTH (1-14) in the brain are not fully characterized.

Future studies should utilize techniques such as functional magnetic resonance imaging (fMRI), positron emission tomography (PET), and electroencephalography (EEG) to investigate the effects of ACTH (1-14) on brain activity, connectivity, and neurotransmitter systems in relevant animal models.. Electrophysiological recordings, including patch-clamp and multi-electrode array recordings, can provide insights into the effects of ACTH (1-14) on neuronal excitability, synaptic transmission, and network activity.. These approaches can help determine whether ACTH (1-14) crosses the blood-brain barrier and identify the specific brain regions and neuronal circuits it influences, shedding light on its potential roles in mood, cognition, and neuroprotection.

Integration of Multi-Omics Approaches in Preclinical Research for Systems-Level Understanding

Integrating multi-omics approaches in preclinical research is essential for gaining a comprehensive, systems-level understanding of the biological effects of ACTH (1-14). Multi-omics involves the integration of data from multiple high-throughput technologies, such as genomics, transcriptomics, proteomics, and metabolomics, to provide a holistic view of biological systems.

Q & A

Q. Example Workflow :

Identify confounders (e.g., stress-induced corticosterone in rodents).

Apply sensitivity analysis to isolate ACTH (1-14)-specific effects .

What longitudinal study designs are effective for assessing chronic ACTH (1-14) exposure?

Advanced Research Question
Longitudinal designs require balancing ethical constraints with data richness:

  • Pre-test/post-test with control groups : Monitor adrenal hypertrophy, steroidogenesis markers (e.g., CYP11B1), and behavioral endpoints (e.g., stress response) over 6–12 weeks .
  • Data collection : Use automated telemetry for corticosterone rhythms to reduce handling stress .

Statistical Consideration : Mixed-effects models account for individual variability and missing data .

How can reproducibility be ensured in ACTH (1-14) peptide synthesis and characterization?

Basic Research Question
Synthesis protocols :

  • Solid-phase peptide synthesis (SPPS) : Use Fmoc chemistry, with >95% purity confirmed via HPLC .
  • Characterization : Include MALDI-TOF mass spectrometry and circular dichroism for secondary structure validation .

Reporting Standards : Deposit raw chromatograms and spectral data in open-access repositories .

What frameworks integrate multi-omics data to elucidate ACTH (1-14)'s signaling mechanisms?

Advanced Research Question
Multi-omics integration requires interdisciplinary collaboration:

  • Transcriptomics + Proteomics : Pair RNA-seq of adrenal tissue with phosphoproteomics to map ACTH (1-14)-induced signaling cascades (e.g., cAMP/PKA pathways) .
  • Data harmonization : Use platforms like Galaxy or KNIME for workflow standardization .

Q. Example Findings :

  • Co-expression networks linking MC2R expression to steroidogenic acute regulatory (StAR) protein phosphorylation .

What statistical approaches address dose-response variability in ACTH (1-14) studies?

Basic Research Question

  • Nonlinear regression : Fit sigmoidal curves (e.g., four-parameter logistic model) to EC50 data .
  • Power analysis : Calculate sample sizes using pilot data on corticosterone output variability (α=0.05, β=0.2) .

Table : Common Pitfalls in Dose-Response Design

IssueSolution
Non-monotonic curvesTest for receptor desensitization
High inter-individual variabilityStratify by age/sex

How do post-translational modifications (PTMs) influence ACTH (1-14) functionality, and what methods validate these effects?

Advanced Research Question
PTMs (e.g., phosphorylation, glycosylation) can alter ACTH (1-14) stability and receptor binding:

  • Detection : Use PTM-specific antibodies or tandem mass spectrometry .
  • Functional assays : Compare modified vs. native peptide efficacy in cAMP accumulation assays .

Case Study : Oxidation of methionine residues reduces ACTH (1-14) bioactivity by 40% in ex vivo models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.